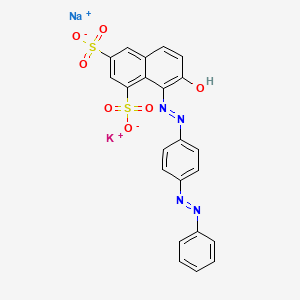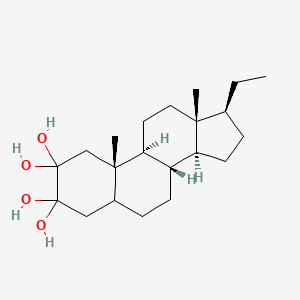
Pregnane-2,2,3,3-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnane-2,2,3,3-tetrol is a steroid derivative belonging to the pregnane class of compounds. Steroids are organic molecules with a characteristic arrangement of four cycloalkane rings joined to each other. Pregnane derivatives are known for their significant roles in various biological systems, including acting as hormones and intermediates in the biosynthesis of other steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pregnane-2,2,3,3-tetrol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions. For example, the hydroxylation of 5β-pregnan-20-one can yield various hydroxylated products, including this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or osmium tetroxide, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydroxylation reactions but optimized for higher yields and purity. The process may include steps like crystallization and chromatography to purify the final product. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve more efficient and environmentally friendly production methods.
Análisis De Reacciones Químicas
Types of Reactions
Pregnane-2,2,3,3-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents.
Reduction: Conversion to alcohols or alkanes using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Thionyl chloride, phosphorus tribromide for halogenation; amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Pregnane-2,2,3,3-tetrol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Used in the production of pharmaceuticals and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of pregnane-2,2,3,3-tetrol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can bind to steroid receptors and modulate gene expression. It may also interact with enzymes involved in steroid metabolism, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Pregnane-3,11,17,20-tetrol
- 5α-Pregnan-3α,11β,17,21-tetrol-20-one
- 5α-Pregnane-3α,11β,17α,21-tetrol-20-one
Uniqueness
Pregnane-2,2,3,3-tetrol is unique due to its specific hydroxylation pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may have distinct interactions with molecular targets and different pharmacokinetic properties .
Propiedades
Número CAS |
72692-11-6 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,2,3,3-tetrol |
InChI |
InChI=1S/C21H36O4/c1-4-13-6-8-16-15-7-5-14-11-20(22,23)21(24,25)12-19(14,3)17(15)9-10-18(13,16)2/h13-17,22-25H,4-12H2,1-3H3/t13-,14?,15-,16-,17-,18+,19-/m0/s1 |
Clave InChI |
ZUHCTVQQGFQGSP-OAGGQNOISA-N |
SMILES isomérico |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC(C(C4)(O)O)(O)O)C)C |
SMILES canónico |
CCC1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)(O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)


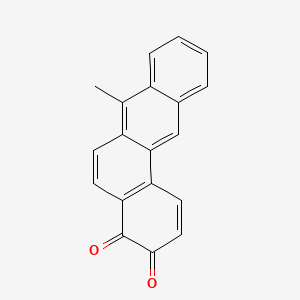
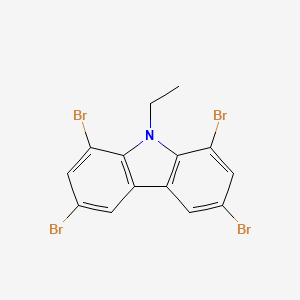
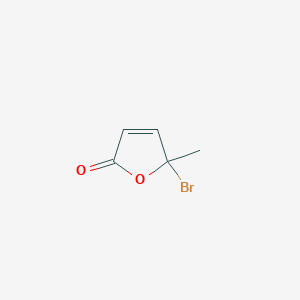

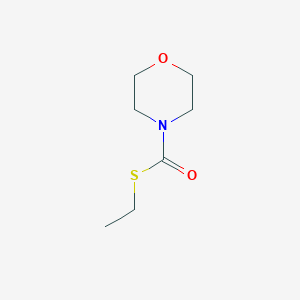
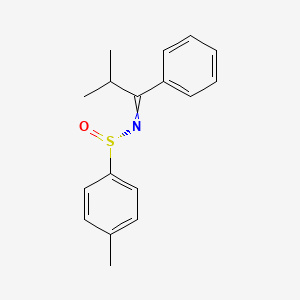
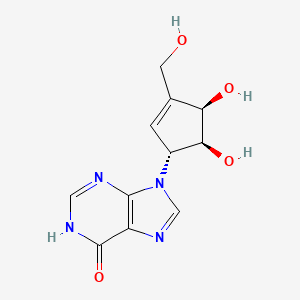
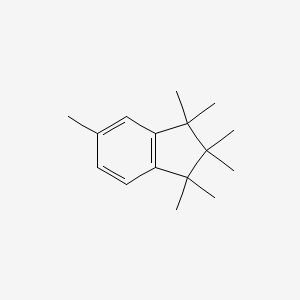
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
